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Piperidine hydrochloride

Catalog No.
S1941685
CAS No.
6091-44-7
M.F
C5H12ClN
M. Wt
121.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine hydrochloride

CAS Number

6091-44-7

Product Name

Piperidine hydrochloride

IUPAC Name

piperidine;hydrochloride

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

InChI

InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H

InChI Key

VEIWYFRREFUNRC-UHFFFAOYSA-N

SMILES

C1CCNCC1.Cl

Canonical SMILES

C1CCNCC1.Cl

Pharmaceutical Research

Due to its ability to interact with various biological targets, piperidine hydrochloride serves as a crucial starting material for synthesizing novel drugs. Scientists can modify the piperidine core structure to create derivatives with specific properties, targeting different diseases and conditions. For instance, some piperidine-based drugs are being investigated for their potential in treating:

  • Neurological disorders: Some piperidine derivatives exhibit promise in managing symptoms of Parkinson's disease and Alzheimer's disease [].
  • Cancer: Researchers are exploring piperidine-based compounds that can inhibit tumor growth and angiogenesis (blood vessel formation in tumors) [].
  • Antidepressants: Certain piperidine derivatives are being studied for their potential antidepressant effects [].

Organic Chemistry Research

Piperidine hydrochloride is a valuable reagent in organic synthesis due to its basic and nucleophilic properties. It can participate in various reactions to form new carbon-carbon and carbon-nitrogen bonds. Researchers utilize piperidine hydrochloride for:

  • Alkylation reactions: Introducing alkyl groups (chains of carbon and hydrogen) onto other molecules.
  • Acylation reactions: Attaching acyl groups (derived from carboxylic acids) to other molecules [].
  • Cyclization reactions: Forming cyclic (ring-shaped) structures [].

Piperidine hydrochloride is the hydrochloride salt of piperidine, which has the molecular formula C₅H₁₁N·HCl. Piperidine itself is a colorless liquid with a distinctive amine-like odor and is known for its role as a building block in organic synthesis and pharmaceuticals. The presence of the hydrochloride group enhances its solubility in water, making it useful in various applications, particularly in medicinal chemistry .

  • Formation of Enamines: Piperidine can convert ketones to enamines, which are essential intermediates in organic synthesis. This reaction is utilized in the Stork enamine alkylation process .
  • Chlorination: Treatment of piperidine with calcium hypochlorite results in N-chloropiperidine, which can further undergo dehydrohalogenation to yield cyclic imines .
  • Hydrogenation Reactions: Piperidine can be synthesized through hydrogenation of pyridine using catalysts such as palladium or rhodium under mild conditions .

Piperidine hydrochloride exhibits various biological activities:

  • Pharmacological Properties: It serves as a precursor for numerous pharmaceuticals and has been studied for its potential effects on the central nervous system. Some derivatives have shown promise as analgesics and antidepressants .
  • Antimicrobial Activity: Certain piperidine derivatives have demonstrated antimicrobial properties, making them candidates for developing new antibiotics .

The synthesis of piperidine hydrochloride typically involves:

  • Hydrogenation of Pyridine: This industrial process uses catalysts such as molybdenum disulfide to convert pyridine into piperidine. The reaction can be represented as:
    C5H5N+3H2C5H10NH\text{C}_5\text{H}_5\text{N}+3\text{H}_2\rightarrow \text{C}_5\text{H}_{10}\text{NH}
  • Nitrosation and Reduction: Another method involves treating piperidine with sodium nitrite under acidic conditions to form nitroso derivatives, which can then be reduced to yield piperidine hydrochloride .

Piperidine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of numerous drugs, including antihistamines and anesthetics.
  • Chemical Synthesis: Its properties make it useful in organic synthesis reactions, particularly for producing complex molecules.
  • Agricultural Chemicals: Some derivatives are employed in the formulation of agrochemicals due to their biological activity .

Studies have shown that piperidine hydrochloride interacts with various biological targets:

  • Receptor Binding: Research indicates that certain piperidine derivatives bind to neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects.
  • Metabolic Pathways: Piperidine compounds may affect metabolic pathways related to drug metabolism and detoxification processes in the liver .

Piperidine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
MorpholineSix-membered ring with one oxygen atomUsed primarily as a solvent and reagent in organic synthesis.
PyrrolidineFive-membered ringKnown for its role in natural products; less basic than piperidine.
N-MethylpyrrolidoneFive-membered ring with one nitrogen atomCommonly used as a solvent; exhibits different solubility properties.
TetrahydropyranSix-membered ring with one oxygen atomUtilized mainly in organic synthesis; differs due to oxygen presence.

Piperidine hydrochloride is unique due to its specific nitrogen-containing structure and its extensive use in pharmaceutical applications compared to other similar compounds.

The synthetic history of piperidine hydrochloride traces back to the mid-19th century, with foundational work establishing multiple pathways from naturally occurring alkaloid precursors. Thomas Anderson first reported the isolation of piperidine in 1850 through the treatment of piperine, the primary alkaloid found in black pepper (Piper nigrum), with nitric acid [1] [2]. This landmark discovery was independently confirmed by Auguste Cahours in 1852, who also named the compound and established its basic chemical properties [2]. These early investigations demonstrated that piperine, when subjected to nitric acid degradation, yielded piperidine as a volatile base alongside piperic acid [1] [3].

The classical degradation pathway involves treating piperine with ethanolic potassium hydroxide under reflux conditions for approximately 90 minutes, resulting in the cleavage of the amide bond to produce piperic acid and piperidine [4]. The process requires careful temperature control and subsequent acidification with hydrochloric acid to isolate the piperidine hydrochloride salt. Recrystallization from ethanol yields the pure hydrochloride salt with a melting point of 244°C [4]. This method achieved yields exceeding 90% and remained significant for understanding the structural relationships between natural alkaloids and their synthetic derivatives [3].

Advanced alkaloid precursor methodologies emerged in the early 20th century with the work of Guareschi in 1897, who developed the first documented multicomponent synthesis approach [5]. This methodology combined butanone, ethyl cyanoacetate, and alcoholic ammonia solution to generate cyclic imide intermediates that could be converted to piperidine derivatives. The Guareschi method represented a significant advancement by demonstrating that complex nitrogen heterocycles could be assembled through convergent synthetic strategies rather than solely through natural product degradation [5].

The Birch reduction methodology, developed in the early 1900s, provided another significant route from aromatic nitrogen heterocycles to saturated piperidine systems [6] [7]. Pyridine can be reduced to piperidine via a modified Birch reduction using sodium in ethanol under liquid ammonia conditions [2]. This process typically achieves yields of 80-90% and demonstrates the general principle of reducing aromatic nitrogen heterocycles to their saturated counterparts [6]. The mechanism involves electron transfer from metallic sodium to the pyridine ring, followed by protonation steps that ultimately result in the formation of the saturated six-membered nitrogen heterocycle [7].

Tetrahydropyran-based synthesis routes emerged in the 1950s through the work of Yur'ev and the collaborative efforts of Kline and Turkevich [1]. These researchers investigated the direct conversion of tetrahydropyran to piperidine through vapor-phase reaction with ammonia over alumina catalysts. Although yields did not exceed 20%, this approach established the feasibility of oxygen-to-nitrogen heteroatom exchange in six-membered ring systems [1]. The low yields were attributed to competing side reactions and catalyst deactivation, but the fundamental chemistry demonstrated the potential for biomass-derived cyclic ethers to serve as precursors for nitrogen heterocycles.

Modern Catalytic Preparation Techniques

Contemporary synthetic methodologies for piperidine hydrochloride have evolved to incorporate sophisticated catalytic systems that offer improved selectivity, efficiency, and environmental compatibility. Modern approaches emphasize transition metal catalysis, particularly palladium-mediated processes, alongside optimized acid-base neutralization strategies that ensure high-quality pharmaceutical-grade products.

Palladium-Mediated Cyclization Approaches

Palladium catalysis has emerged as a dominant methodology for piperidine synthesis, offering exceptional versatility in constructing substituted piperidine frameworks through various mechanistic pathways. The development of palladium-catalyzed carbon-hydrogen activation methodologies has revolutionized access to functionalized piperidines with precise regio- and stereochemical control [8] [9].

The selective synthesis of cis-3,4-disubstituted piperidines represents a significant advancement in palladium-catalyzed carbon-hydrogen arylation chemistry [8]. This methodology employs aminoquinoline auxiliaries at the C(3) position to direct palladium-catalyzed carbon-hydrogen bond functionalization with excellent regio- and stereoselectivity. The reaction conditions utilize silver-free protocols with low catalyst loadings and inexpensive potassium carbonate as the base system. Operating temperatures range from 100-150°C, and the methodology demonstrates broad functional group tolerance with yields spanning 25-69% depending on the electronic properties of the aryl iodide coupling partners [8].

The mechanistic pathway involves oxidative addition of the palladium catalyst to the aryl iodide, followed by carbon-hydrogen activation directed by the aminoquinoline auxiliary. The resulting palladacycle intermediate undergoes reductive elimination to form the new carbon-carbon bond while regenerating the active palladium catalyst. Epimerization protocols allow access to trans-configured products through treatment with cesium carbonate in toluene, providing synthetic flexibility for accessing both stereoisomeric series [8].

Decarboxylative cyclization methodologies represent another significant advancement in palladium-catalyzed piperidine synthesis [10]. These processes couple propargyl carbonates with bis-nitrogen nucleophiles to provide highly substituted piperazine and piperidine derivatives in excellent yields with high regio- and stereochemical control. The reactions proceed under mild conditions (25-80°C) and demonstrate broad substrate scope, tolerating significant modifications of both the bis-nucleophile and the propargyl carbonate components [10].

The mechanism involves oxidative addition of palladium to the propargyl carbonate, generating a cationic palladium allene species. Nucleophilic attack by the sulfonamide nitrogen at the central carbon of the allene intermediate creates a palladium-carbenoid species. Subsequent protonation generates a palladium π-allyl complex, which undergoes intramolecular cyclization and reductive elimination to afford the desired piperidine product [10].

Photoinduced palladium-catalyzed cascade reactions have emerged as powerful tools for constructing chiral piperidines through remote carbon-hydrogen functionalization coupled with intramolecular Tsuji-Trost annulation [11]. These methodologies operate without external photosensitizers or oxidants, proceeding through amidyl radical generation, followed by 1,5-hydrogen atom transfer-mediated alkyl radical formation, and subsequent difunctionalization of 1,3-dienes. The reactions achieve high yields (60-85%) and excellent stereoselectivity, with the syn/anti ratio further improved through treatment with catalytic amounts of iron salts [11].

Acid-Base Neutralization Optimization Strategies

The formation of piperidine hydrochloride from the free base requires carefully optimized acid-base neutralization protocols to ensure high yield, purity, and pharmaceutical acceptability. Contemporary optimization strategies focus on precise control of reaction parameters, including acid concentration, temperature management, and pH optimization to minimize side reactions and maximize product quality [12] [13].

Hydrochloric acid concentration represents a critical parameter in the neutralization process. Optimal results are achieved using concentrated hydrochloric acid (12 N) to ensure complete protonation of the piperidine nitrogen while preventing dilution effects that can lead to incomplete salt formation [1]. The use of concentrated acid also minimizes the volume of reaction mixture, facilitating more efficient isolation and purification procedures. A 10% excess of hydrochloric acid (2.20 moles per mole of piperidine) has been determined as optimal for complete conversion while avoiding excessive acid that could complicate purification [1].

Temperature control during neutralization is essential for preventing decomposition and ensuring reproducible results. Optimal neutralization temperatures range from 3-5°C, which controls the exothermic nature of the acid-base reaction while maintaining efficient mixing and mass transfer [1]. Higher temperatures can lead to degradation of sensitive intermediates, while lower temperatures may result in incomplete mixing and heterogeneous reaction conditions.

The hydrolysis reaction parameters require careful optimization when converting nitroso intermediates or other precursors to piperidine. Sodium hydroxide concentration of approximately 0.6 N provides sufficient basicity for efficient hydrolysis while avoiding harsh conditions that could lead to side reactions [1]. The use of 4-6 moles of base per mole of substrate ensures complete conversion and accounts for neutralization of any residual acid from previous reaction steps.

Crystallization and purification strategies play crucial roles in achieving pharmaceutical-grade piperidine hydrochloride. Recrystallization from methanol or ethanol provides high-purity crystals with controlled particle size distribution. The crystallization process typically involves controlled cooling from 60-80°C to ambient temperature, followed by isolation through centrifugation or filtration [1]. Multiple recrystallization cycles may be employed to achieve the required purity specifications for pharmaceutical applications.

Industrial-Scale Manufacturing Processes

Industrial production of piperidine hydrochloride involves sophisticated manufacturing processes designed to achieve consistent quality, high throughput, and regulatory compliance. The primary industrial route continues to rely on the catalytic hydrogenation of pyridine, although modern implementations incorporate advanced process control, environmental considerations, and quality assurance protocols [2] [14].

The standard industrial synthesis begins with pyridine hydrogenation over molybdenum disulfide catalysts under hydrogen pressure [2]. The reaction proceeds according to the stoichiometry: C₅H₅N + 3H₂ → C₅H₁₀NH, typically operating at temperatures of 250-375°C and hydrogen pressures of 15-30 bar [15] [16]. Modern industrial implementations utilize stirred tank reactors with capacities ranging from 500-2000 kg per batch, achieving yields of 85-92% in the primary synthesis step .

Catalyst selection and optimization represent critical aspects of industrial production. Molybdenum disulfide catalysts provide the optimal balance of activity, selectivity, and stability for large-scale operations. The catalysts are typically supported on alumina or silica carriers to maximize surface area and facilitate heat and mass transfer [15]. Catalyst regeneration protocols are implemented to maintain activity over extended operating periods, involving controlled oxidation followed by reduction cycles to restore active sites.

Process intensification strategies have been implemented to improve efficiency and reduce environmental impact. Continuous flow reactors allow for better heat and mass transfer control while reducing residence time and improving selectivity [14]. Integrated reaction-separation systems combine the hydrogenation reaction with in-situ product removal, shifting equilibrium toward product formation and reducing the potential for side reactions.

Advanced biomass conversion routes represent emerging industrial opportunities for sustainable piperidine production. Recent developments have demonstrated the conversion of furfural, a biomass-derived platform chemical, to piperidine using surface single-atom alloy catalysts [14] [18]. The Ru₁Co_NP/HAP catalyst system enables conversion yields up to 93% under mild conditions in the presence of ammonia and hydrogen. The mechanism involves initial furfural amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine and subsequent ring rearrangement to piperidine [14] [18].

Quality Control Protocols in Pharmaceutical Production

Pharmaceutical-grade piperidine hydrochloride manufacturing requires comprehensive quality control protocols that ensure compliance with international pharmacopeial standards including United States Pharmacopeia, European Pharmacopoeia, and Japanese Pharmacopoeia specifications [19] [20]. Quality control protocols encompass raw material testing, in-process monitoring, final product analysis, and stability evaluation to guarantee consistent product quality and regulatory compliance.

Assay determination through High-Performance Liquid Chromatography with ultraviolet-visible detection represents the primary method for establishing piperidine hydrochloride purity [21] [22]. The analytical method requires baseline separation of the active pharmaceutical ingredient from potential impurities, with typical specifications requiring ≥99.0% purity. Validation parameters include specificity, linearity, accuracy, precision, and robustness to ensure reliable analytical results across different analysts, instruments, and time periods [19].

Water content determination through Karl Fischer titration ensures that moisture levels remain within acceptable limits (≤0.5%) to prevent degradation and maintain chemical stability [23]. Excessive moisture can lead to hydrolysis reactions, particularly in the presence of trace acids or bases, potentially generating impurities that compromise product quality. Controlled atmospheric storage and handling procedures are implemented to minimize moisture uptake during manufacturing and storage operations.

Heavy metals analysis through Inductively Coupled Plasma Mass Spectrometry or Atomic Absorption Spectroscopy ensures compliance with International Council for Harmonisation Q3D guidelines [23]. Specifications typically limit individual heavy metals to ≤10 ppm, with particular attention to palladium residues from catalytic processes and other transition metals that could be introduced during synthesis. Sample preparation involves acid digestion or microwave-assisted dissolution to ensure complete recovery of metallic impurities.

Residual solvent analysis through Gas Chromatography ensures compliance with International Council for Harmonisation Q3C guidelines for residual solvents [23]. Common solvents of concern include ethanol, methanol, and acetone, which may be retained from synthesis or purification operations. Specification limits are established based on toxicological considerations and analytical feasibility, typically requiring total residual solvents ≤500 ppm.

Chloride content determination through ion chromatography verifies the stoichiometric composition of the hydrochloride salt [23]. Specifications typically require 28.0-30.5% chloride content, corresponding to the theoretical value for the monohydrochloride salt. Deviations from this range may indicate incomplete salt formation, presence of free base, or contamination with other chloride sources.

Impurity Profiling and Purification Technologies

Comprehensive impurity profiling represents a critical component of pharmaceutical development and manufacturing, requiring identification, quantification, and control of potential impurities that could compromise product safety or efficacy [24] [25]. Impurity profiling encompasses organic impurities, inorganic impurities, and residual catalysts, each requiring specific analytical methodologies and control strategies.

Starting material residues represent a significant category of potential impurities, particularly pyridine and tetrahydropyran from the primary synthesis routes [25]. Gas Chromatography-Mass Spectrometry and High-Performance Liquid Chromatography with ultraviolet detection provide sensitive detection methods for these volatile and semi-volatile compounds. Acceptable limits are typically established at ≤0.1% for each individual impurity, requiring careful control of reaction completion and purification efficiency.

Reaction by-products include various N-phenylpiperidine derivatives and other structural analogs that may be formed through alternative reaction pathways [25]. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry provides structural identification capabilities for these complex impurities. Process optimization strategies focus on reaction condition control to minimize formation of these by-products while maintaining acceptable yields of the desired product.

Degradation products may be formed through oxidation, hydrolysis, or thermal decomposition pathways during synthesis, purification, or storage [24] [26]. Stability studies under stressed conditions (elevated temperature, humidity, light exposure, and extreme pH) help identify potential degradation pathways and establish appropriate storage conditions. Analytical methods must demonstrate stability-indicating capability to accurately quantify the active ingredient in the presence of degradation products.

Process-related impurities arise from incomplete reactions, side reactions, or equipment contamination [24]. Reaction monitoring through in-process testing helps identify and control these impurities during manufacturing. Advanced analytical techniques including Nuclear Magnetic Resonance spectroscopy and high-resolution Mass Spectrometry support structural elucidation of unknown impurities that may be detected during development or manufacturing.

Inorganic impurities include salts, metal ions, and residual catalysts that may be introduced during synthesis or purification operations [27]. Inductively Coupled Plasma Mass Spectrometry provides sensitive detection capabilities for metallic impurities, with typical limits of ≤10 ppm total inorganic impurities. Ion chromatography supports detection of anionic impurities including sulfates, phosphates, and other salts that may be present from synthesis or purification operations.

Residual catalyst impurities require particular attention when palladium or other transition metal catalysts are employed in synthesis [27]. Palladium residues are of special concern due to their potential toxicological effects and regulatory scrutiny. Advanced purification techniques including activated carbon treatment, ion exchange, and specialized scavenging agents are employed to reduce catalyst residues to acceptable levels (≤5 ppm).

Purification technologies employed in industrial manufacturing encompass multiple complementary approaches to achieve pharmaceutical-grade purity . Recrystallization remains the primary purification method, achieving purities of 99.0-99.5% with recovery yields of 85-95%. Solvent selection is critical for optimizing both purity and yield, with methanol and ethanol providing optimal results for piperidine hydrochloride crystallization.

Column chromatography provides intermediate purification capabilities, particularly useful for removing structurally similar impurities that may not be adequately separated through crystallization . Silica gel or reversed-phase stationary phases are selected based on the chemical properties of the target compound and impurities. Recovery yields typically range from 75-90%, with purities achievable up to 99.8%.

Preparative High-Performance Liquid Chromatography offers the highest purification capabilities, achieving purities up to 99.9% for specialized applications requiring exceptional purity . However, the high cost and limited scalability restrict its use to high-value products or specific regulatory requirements. Recovery yields are typically lower (70-85%) due to the inherent limitations of preparative separations.

Crystallization engineering approaches focus on controlling particle size distribution, polymorphic form, and crystal morphology to optimize downstream processing and product performance . Controlled nucleation and growth conditions, including temperature programming, seeding strategies, and anti-solvent addition, enable precise control over crystal properties. These approaches achieve purities of 99.0-99.3% while optimizing physical properties for pharmaceutical formulation.

Thermodynamic Stability and Phase Behavior

Piperidine hydrochloride demonstrates exceptional thermodynamic stability under standard conditions, with its crystalline structure remaining intact across a wide temperature range. The compound exhibits a well-defined melting point of 245-248°C [1] [2] [3] [4] [5], indicating strong intermolecular interactions within the crystal lattice.

Phase Transition Characteristics

The thermal analysis reveals that piperidine hydrochloride maintains its solid crystalline phase from ambient temperature up to approximately 245°C. Differential scanning calorimetry studies of related piperidine derivatives show characteristic thermal events, including melting endotherms and potential polymorphic transitions [6] [7]. The compound's thermal stability extends well beyond typical storage and handling temperatures, making it suitable for various industrial applications.

Thermodynamic Parameters

Research on piperidine-related compounds has revealed significant thermodynamic data. Studies on daunorubicin piperidine derivatives show activation energies ranging from 182.5 ± 110.0 kJ/mol [8], indicating substantial energy barriers for decomposition processes. The enthalpy and entropy values for similar piperidine systems demonstrate the temperature-dependent nature of these parameters [9] [10].

Thermodynamic PropertyValueReference
Melting Point245-248°C [1] [2] [3] [4] [5]
Boiling Point347.05°C [2] [3]
Density1.12 g/cm³ [1] [2] [3]
Vapor Pressure63.6 mmHg (37.8°C) [1] [2] [3]
Activation Energy (degradation)182.5 ± 110.0 kJ/mol [8]

Crystal Structure and Polymorphism

The compound crystallizes in a stable form with well-defined lattice parameters. Studies of related piperidine hydrochloride derivatives reveal complex polymorphic behavior, with different crystal forms exhibiting varying stability profiles [11] [12]. The crystalline structure contributes significantly to the compound's overall thermodynamic stability.

Solvation Dynamics in Polar/Non-Polar Media

The solvation behavior of piperidine hydrochloride exhibits marked dependence on solvent polarity, reflecting the compound's ionic nature and hydrogen bonding capabilities. The presence of both the positively charged piperidinium ion and the chloride anion creates a complex solvation environment.

Polar Solvent Interactions

In polar protic solvents, piperidine hydrochloride demonstrates excellent solubility, with water solubility exceeding 1500 g/L [2] [3] [13]. The high solubility in water results from favorable ion-dipole interactions and hydrogen bonding between the piperidinium cation and water molecules. The compound readily dissolves in alcohols such as methanol and ethanol, which are commonly used in crystallization processes [14] [15].

Non-Polar Solvent Behavior

The solubility in non-polar solvents is significantly limited due to poor solvation of the ionic species. Studies on related piperidine derivatives indicate that non-polar solvents like toluene and hexane provide minimal solvation for the ionic salt form [14] [16]. This selectivity is utilized in purification processes where polar/non-polar solvent systems are employed for separation.

Solvent TypeSolubilitySolvation Mechanism
Water>1500 g/LIon-dipole interactions, hydrogen bonding
Polar Protic SolventsGoodHydrogen bonding, dipole interactions
EthanolSolubleHydrogen bonding capability
MethanolSolubleStrong polar interactions
Non-polar SolventsLimitedPoor ionic solvation

Solvation Dynamics and Kinetics

The solvation dynamics of piperidine hydrochloride involve rapid ion-solvent interactions in polar media. Research on piperidine systems indicates that solvation rates are influenced by solvent polarity, temperature, and ionic strength [17]. The compound's solvation behavior plays a crucial role in its bioavailability and chemical reactivity.

pH-Dependent Speciation in Aqueous Systems

The pH-dependent behavior of piperidine hydrochloride is governed by the acid-base equilibrium between the protonated piperidinium form and the neutral piperidine base. With a pKa value of approximately 11.123 for the piperidine base [18] [19] [20], the compound exists predominantly in its protonated form under physiological and most practical pH conditions.

Speciation Profile

The pH-dependent speciation reveals distinct regions of stability and reactivity. At pH values below 8, the compound exists almost exclusively as the protonated piperidinium chloride salt. The optimal pH range for storage and handling is 6-8, where the compound maintains high stability while remaining highly water-soluble [2] [3].

pH RangePredominant SpeciesStabilitySolubility
< 2Fully protonated piperidinium (C₅H₁₁NH₂⁺)StableHigh (ionic)
2-6Protonated piperidinium (C₅H₁₁NH₂⁺)StableHigh (ionic)
6-8Mixed protonated/neutral formsOptimal for storageHigh (ionic)
8-10Increasing neutral piperidineStable but more reactiveDecreasing
> 10Predominantly neutral piperidineBase-catalyzed reactions possibleLower (neutral form)

Ionization Equilibrium

The ionization equilibrium of piperidine hydrochloride follows the Henderson-Hasselbalch equation, with the piperidine base having a pKb of approximately 2.80-2.88 [18] [19] [20]. This strong basicity ensures that the compound remains largely protonated under normal aqueous conditions, contributing to its high water solubility and stability.

pH Stability Considerations

Studies on piperidine derivative stability indicate that pH control is critical for maintaining compound integrity [21] [22]. At extremely high pH values, base-catalyzed hydrolysis reactions may occur, while at very low pH, the compound remains stable but may participate in acid-catalyzed processes.

UNII

5MY66P6N3M

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6091-44-7

Wikipedia

Piperidine hydrochloride

General Manufacturing Information

Piperidine, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-16-2023

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